molecular formula C10H16N2 B3001483 [4-(Butan-2-yl)phenyl]hydrazine CAS No. 412925-60-1

[4-(Butan-2-yl)phenyl]hydrazine

Cat. No. B3001483
M. Wt: 164.252
InChI Key: NZQWBOZWIJDRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Butan-2-yl)phenyl]hydrazine” is a derivative of phenylhydrazine . Phenylhydrazine is a chemical compound with the formula C6H5NHNH2, often abbreviated as PhNHNH2 . It forms monoclinic prisms that melt to an oil around room temperature which may turn yellow to dark red upon exposure to air . It is miscible with ethanol, diethyl ether, chloroform, and benzene, and is sparingly soluble in water .


Synthesis Analysis

Phenylhydrazine, the parent compound of “[4-(Butan-2-yl)phenyl]hydrazine”, is prepared by reacting aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is subsequently reduced using sodium sulfite in the presence of sodium hydroxide to form the final product .


Chemical Reactions Analysis

Phenylhydrazine can react with aldehydes and ketones to form phenylhydrazones . This reaction is known as an addition-elimination or condensation reaction . The reaction of hydrazine with 3-Butanol has also been reported .


Physical And Chemical Properties Analysis

Phenylhydrazine is a colorless to pale-yellow liquid or solid with a faint, aromatic odor . It has a density of 1.0978 g/cm3, a melting point of 19.5 °C, and a boiling point of 243.5 °C . It has a molar mass of 108.144 g/mol .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial Activity : Compounds synthesized from hydrazine derivatives, including those similar to [4-(Butan-2-yl)phenyl]hydrazine, have shown significant antibacterial properties. For instance, a study demonstrated the synthesis of hydrazides with potential use in antibacterial applications (Peleckis et al., 2018).

  • Anti-Candida Agents : Novel hydrazine derivatives have been evaluated for their effectiveness against Candida species, highlighting their potential as antifungal agents (Carradori et al., 2013).

Chemical Industry and Environmental Applications

  • Detection of Hydrazine in Biological and Water Samples : A study focused on creating a fluorescent probe to detect hydrazine, utilizing derivatives similar to [4-(Butan-2-yl)phenyl]hydrazine. This research has implications for monitoring hydrazine levels in environmental and biological contexts (Zhu et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibitive Properties : Hydrazine compounds, including those structurally related to [4-(Butan-2-yl)phenyl]hydrazine, have been studied for their effectiveness as corrosion inhibitors, particularly in steel and hydrochloric acid interfaces (Yadav et al., 2015).

Pharmaceutical and Medicinal Chemistry

  • Anticancer and Antimicrobial Activities : The synthesis of 2-pyrazoline derivatives, using compounds similar to [4-(Butan-2-yl)phenyl]hydrazine, has shown promise in both anticancer and antimicrobial studies (Rathinamanivannan et al., 2019).

  • Serotonin Antagonist and Antianxiety Activities : Derivatives of hydrazine, akin to [4-(Butan-2-yl)phenyl]hydrazine, have been explored for their potential as serotonin antagonist and antianxiety agents, highlighting their relevance in neuropsychiatric drug development (Abdalla et al., 2008).

Electrochemical Analysis

  • Determination in Industrial and Environmental Contexts : A study developed an electrochemical sensor for the determination of phenylhydrazine, a compound related to [4-(Butan-2-yl)phenyl]hydrazine, highlighting its importance in industrial and environmental monitoring (Afzali et al., 2011).

Safety And Hazards

Phenylhydrazine is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and may cause cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for “[4-(Butan-2-yl)phenyl]hydrazine” are not available, research into related compounds such as pyrrolidines has shown promise in the development of new biologically active compounds . These compounds have been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .

properties

IUPAC Name

(4-butan-2-ylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-8(2)9-4-6-10(12-11)7-5-9/h4-8,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQWBOZWIJDRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Butan-2-yl)phenyl]hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.